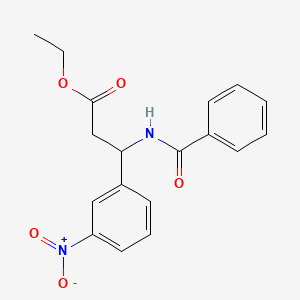
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE
描述
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a nitrophenyl group, and an ethyl ester group
属性
分子式 |
C18H18N2O5 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
ethyl 3-benzamido-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-17(21)12-16(14-9-6-10-15(11-14)20(23)24)19-18(22)13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3,(H,19,22) |
InChI 键 |
GNNMVQZHPKKOOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated benzoylamino compound with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize the environmental impact.
化学反应分析
Types of Reactions
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amino compound.
Reduction: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted benzoylamino derivatives.
科学研究应用
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The benzoylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Ethyl 3-amino-3-(3-nitrophenyl)-propionate: Similar structure but lacks the benzoyl group.
Ethyl 3-benzoylamino-3-phenyl-propionate: Similar structure but lacks the nitro group.
Ethyl 3-benzoylamino-3-(4-nitrophenyl)-propionate: Similar structure but with the nitro group in a different position.
Uniqueness
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of both the benzoylamino and nitrophenyl groups, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


